molecular formula C17H16N2O5 B5598367 ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate

ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate

Cat. No.: B5598367
M. Wt: 328.32 g/mol
InChI Key: HROBURBUDFDQSK-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate is an organic compound with the molecular formula C17H16N2O5. It is a derivative of benzoic acid and is characterized by the presence of both nitro and ester functional groups. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate typically involves the reaction of 3-methyl-4-nitrobenzoic acid with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

Ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors .

Comparison with Similar Compounds

Ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate can be compared with other similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.

Biological Activity

Ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of an ethyl ester group linked to a 4-amino benzoate moiety and a nitro-substituted benzoyl group. The presence of the nitro group is significant as it can undergo reduction to form reactive intermediates that may interact with biological macromolecules, influencing the compound's biological activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to an amino group, which may enhance the compound's reactivity and ability to form adducts with cellular targets.
  • Hydrolysis of Ester Group : The ester bond can be hydrolyzed to release the active carboxylic acid, which may further interact with enzymes or receptors involved in various biological pathways.
  • Enzyme Interaction : The compound may inhibit specific enzymes or modulate receptor activity, contributing to its pharmacological effects.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that this compound exhibits antibacterial properties against various strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary investigations have shown that it may inhibit cancer cell proliferation, particularly in prostate cancer cells, by disrupting androgen receptor signaling pathways .

Research Findings and Case Studies

Recent studies have investigated the biological effects and mechanisms of action for this compound:

  • In Vitro Studies :
    • A study demonstrated that the compound exhibited significant cytotoxicity against cancer cell lines with IC50 values comparable to established chemotherapeutics. For instance, it showed an IC50 value of approximately 90 nM against prostate cancer cells, indicating potent anticancer activity .
    • Another investigation revealed that the reduction of the nitro group significantly enhanced the compound's efficacy against specific cancer types .
  • In Vivo Studies :
    • Animal models treated with this compound displayed reduced tumor growth rates compared to control groups, supporting its potential as a therapeutic agent in oncology .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

CompoundBiological ActivityIC50 Value (nM)
Ethyl 4-aminobenzoateLower antimicrobial activityN/A
Ethyl 3-methyl-4-nitrobenzoateModerate anticancer propertiesN/A
Ethyl 4-(3-chloroanilino)benzoateSignificant cytotoxicity~100

This table illustrates how structural modifications affect biological activities, highlighting the unique profile of this compound.

Properties

IUPAC Name

ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-3-24-17(21)12-4-7-14(8-5-12)18-16(20)13-6-9-15(19(22)23)11(2)10-13/h4-10H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROBURBUDFDQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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